molecular formula C20H19N3O3S B14975031 N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B14975031
M. Wt: 381.4 g/mol
InChI Key: XHXVDODMBAQBJE-UHFFFAOYSA-N
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Description

N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the benzamide group via an amide coupling reaction using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the amide coupling reactions to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the benzene ring.

Scientific Research Applications

N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and benzamide group are key structural features that facilitate these interactions, often through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(METHOXYCARBONYL)PHENYL]-1,3-THIAZOL-2-YL]BENZAMIDE
  • **N-[4-(METHYLCARBAMOYL)PHENYL]-1,3-THIAZOL-2-YL]BENZAMIDE

Uniqueness

N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H19N3O3S/c1-26-17-9-5-6-14(10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25)

InChI Key

XHXVDODMBAQBJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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